![molecular formula C4H2F6 B1303413 cis-1,1,2,2,3,4-Hexafluorocyclobutane CAS No. 22819-47-2](/img/structure/B1303413.png)
cis-1,1,2,2,3,4-Hexafluorocyclobutane
Overview
Description
cis-1,1,2,2,3,4-Hexafluorocyclobutane is a chemical compound that is part of the family of perfluorinated cyclobutanes. These compounds are characterized by having a cyclobutane ring, a four-membered ring structure, in which hydrogen atoms are replaced by fluorine atoms. The specific arrangement of fluorine atoms in the cis configuration influences the compound's physical and chemical properties.
Synthesis Analysis
The synthesis of related fluorinated cyclobutane derivatives often involves photochemical or catalytic reactions. For instance, the thermal dimerization of chlorotrifluoroethylene can lead to dichlorohexafluorocyclobutane, which shares similarities with the target compound . Additionally, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate demonstrates the potential routes for introducing functional groups onto the cyclobutane ring .
Molecular Structure Analysis
The molecular structure of fluorinated cyclobutanes is influenced by the cis or trans arrangement of substituents. For example, the cis isomer of hexafluoroazomethane exhibits a planar CNNC skeleton with specific bond lengths and angles, which can be compared to the molecular structure of this compound . The presence of fluorine atoms significantly affects the molecular geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from studies on similar compounds. For instance, dissociative photoionization studies of perfluorocyclobutane and this compound reveal the formation of various ionic fragments, indicating the pathways for chemical breakdown under high-energy conditions . The kinetics of dissociation and isomerization of hexafluoro-1,2-bistrifluoromethylcyclobutane provide insights into the thermal stability and reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The dielectric constant measurements and infrared absorption spectra of related compounds, such as cis- and trans-1,2-dichlorohexafluorocyclobutane, provide information on the polarity and electronic properties of the molecule . The vibrational spectra and normal coordinate analysis of CF3 compounds, including the cis isomer of hexafluoroazomethane, offer detailed insights into the vibrational modes and molecular dynamics that are relevant to understanding the properties of this compound .
Safety and Hazards
The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .
properties
IUPAC Name |
(3S,4R)-1,1,2,2,3,4-hexafluorocyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSLTAIWOIYSGZ-XIXRPRMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H](C(C1(F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380826 | |
Record name | cis-1,1,2,2,3,4-Hexafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22819-47-2 | |
Record name | cis-1,1,2,2,3,4-Hexafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22819-47-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the dominant fragmentation pathways observed in cis-1,1,2,2,3,4-hexafluorocyclobutane upon photoionization?
A1: The research reveals that upon photoionization, this compound predominantly breaks down into C3H2F3+ and C2HF3+ fragment ions. These ions exhibit similar yield curves to the C3F5+ and C2F4+ fragments observed in the photoionization of perfluorocyclobutane (c-C4F8), suggesting comparable fragmentation mechanisms. []
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